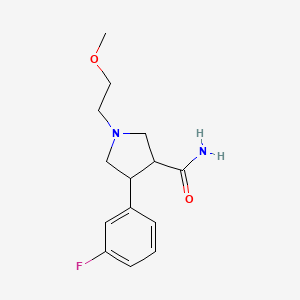
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced onto the pyrrolidine ring.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-Phenyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure but lacks the fluorine atom.
(3S,4R)-4-(3-Chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it unique compared to its analogs.
Activité Biologique
The compound (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C14H18FNO2 and its structural features, which include a pyrrolidine ring substituted with a fluorophenyl group and a methoxyethyl side chain. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its role as a TRKA kinase inhibitor , which is significant in the context of neurotrophic signaling pathways involved in neuronal survival and differentiation .
Antimicrobial Activity
In studies evaluating antimicrobial properties, derivatives of similar structural frameworks have shown moderate activity against various pathogens. For instance, compounds with similar urea linkages have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in antibacterial applications .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in vivo. In models of induced peritonitis in mice, derivatives similar to this compound exhibited a significant reduction in inflammatory cell recruitment, indicating a potential mechanism for managing inflammatory diseases .
Data Tables
Case Studies
- TRKA Kinase Inhibition Study : A study highlighted that compounds with similar structures showed IC50 values in the low micromolar range against TRKA kinase, indicating potential therapeutic applications in neurodegenerative diseases .
- Inflammation Model : In a mouse model of zymosan-induced peritonitis, administration of related compounds led to a significant decrease in the number of inflammatory cells, demonstrating their potential as anti-inflammatory agents .
Propriétés
Formule moléculaire |
C14H19FN2O2 |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18) |
Clé InChI |
ARMXMGQJKGKYRH-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















